3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c1-13-17-21(24-12-27(22(17)28)11-14-5-3-2-4-6-14)30-18(13)20-25-19(26-29-20)15-7-9-16(23)10-8-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHRMLHKYCUZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues. This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
The compound 3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one interacts with various enzymes and proteins. It has been designed as a novel CDK2 targeting compound. CDK2 is a protein kinase responsible for phosphorylation of key components for cell proliferation. The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83.
Cellular Effects
The compound significantly inhibits the growth of examined cell lines. It shows superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2. It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biological Activity
3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications based on recent research findings.
The molecular formula for this compound is C22H15ClN4O2S, with a molecular weight of 434.9 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a benzyl group and a chlorophenyl oxadiazole moiety. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN4O2S |
| Molecular Weight | 434.9 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, studies demonstrate that it targets cyclin-dependent kinase 2 (CDK2), leading to reduced proliferation in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies show moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .
Enzyme Inhibition
In addition to its antimicrobial effects, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission . Furthermore, urease inhibition indicates possible use in managing urinary tract infections.
The molecular mechanism underlying the biological activity of this compound involves several key interactions:
- Binding Interactions : The compound binds to specific amino acid residues in target proteins, influencing their activity.
- Enzyme Inhibition : It inhibits crucial enzymes such as CDK2 and AChE, leading to altered cellular signaling pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound, suggesting it may influence transcriptional regulation in cancer cells .
Study on Anticancer Properties
A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study on Antimicrobial Effects
Another research focused on the antimicrobial efficacy against Bacillus subtilis. The compound was tested using disc diffusion methods, revealing significant inhibition zones compared to control groups. This study highlighted its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Scientific Research Applications
Biochemical Properties
Research indicates that this compound interacts with various enzymes and proteins, making it a promising candidate for drug development. Its design as a novel cyclin-dependent kinase 2 (CDK2) inhibitor suggests potential applications in cancer therapy.
Cellular Effects
Studies have shown that 3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one significantly inhibits the growth of multiple cancer cell lines. This inhibition is attributed to its ability to induce cell cycle arrest and apoptosis in treated cells.
Molecular Mechanism of Action
The molecular mechanism involves binding interactions with biomolecules that lead to enzyme inhibition and changes in gene expression. The compound's structural features enhance its affinity for target proteins involved in cell proliferation and survival pathways.
Anticancer Activity
The compound demonstrates significant anticancer properties by targeting CDK2 and other relevant pathways. In vitro studies reveal that it can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated an IC50 value of approximately 5 µM, suggesting potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Properties
Preliminary investigations into its antimicrobial activity have shown that derivatives of this compound exhibit significant effects against various bacterial strains.
Case Study:
In a study assessing the antimicrobial efficacy against Staphylococcus aureus, compounds similar to this compound demonstrated MIC values ranging from 1 to 10 µg/mL.
Anti-inflammatory Effects
Research has suggested that the compound may also possess anti-inflammatory properties by modulating inflammatory cytokine production in immune cells.
Case Study:
In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Target Compound:
- Core: Thieno[2,3-d]pyrimidin-4(3H)-one
- Key Substituents :
- N3: Benzyl
- C5: Methyl
- C6: 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl
Comparative Analogs:
Compound A : 1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Core: Thieno[2,3-d]pyrimidine-2,4-dione (additional ketone at C2).
- Key Substituents :
- N1: Alkyl (varied)
- C6: 5-Phenyl-1,3,4-oxadiazol-2-yl
- Properties : High melting points (200–250°C), crystalline stability, and moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Compound B : 3-(4-Chlorophenyl)-5-(6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core : Pyrazoline fused with tetrahydroindole.
- Key Substituents :
- C3: 4-Chlorophenyl
- C5: 6,6-Dimethyl-4-oxo-tetrahydroindol-2-yl
- Limited bioactivity data available .
Compound C : 5-Methyl-1-Phenyl-3-(Thieno[2,3-d]Pyrimidin-4-yl)Chromeno[4,3-d]Pyrazolo[3,4-b]Pyridin-6(3H)-one
- Core: Chromeno-pyrazolo-pyridine fused with thienopyrimidine.
- Key Substituents: C3: Thieno[2,3-d]pyrimidin-4-yl N1: Phenyl
Key Structural and Functional Differences
Oxadiazole Isomerism :
- The target compound’s 1,2,4-oxadiazole at C6 contrasts with Compound A’s 1,3,4-oxadiazole. The 1,2,4-isomer may confer greater metabolic stability due to reduced steric hindrance .
- The 4-chlorophenyl group in the target compound enhances lipophilicity (ClogP ~4.5) compared to Compound A’s phenyl group (ClogP ~3.8).
Core Modifications: Compound C’s chromeno-pyrazolo-pyridine core introduces additional planar aromatic systems, likely improving DNA intercalation or kinase binding vs. the target’s simpler thienopyrimidine .
Synthetic Accessibility :
- The target compound’s benzyl group at N3 simplifies alkylation steps compared to Compound A’s variable N1-alkylation, which requires stringent conditions .
Q & A
Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions, including cyclization and functionalization of the thieno[2,3-d]pyrimidinone core. Key steps include:
- Oxidative cyclization of pyrimidyl hydrazones using catalysts like lithium iodide under controlled temperatures (80–100°C) in dimethylformamide (DMF) to form the oxadiazole ring .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dioxane mixtures to achieve >95% purity .
- Optimization : Reaction time (12–24 hr) and solvent polarity significantly impact yield. For example, DMF enhances cyclization efficiency compared to THF .
Q. What spectroscopic and analytical methods are essential for characterizing the compound’s structure?
A combination of techniques is required:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, such as the benzyl group at C3 and oxadiazole at C6 .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₁H₁₅ClN₄O₂S) and isotopic patterns .
- X-ray crystallography for resolving 3D conformation, particularly the dihedral angle between the oxadiazole and thienopyrimidine rings .
Q. How is the purity of the compound assessed post-synthesis, and what analytical standards are applied?
- HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .
- Melting point analysis (e.g., 220–225°C) to confirm crystalline consistency .
- Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound based on its heterocyclic components?
- Core modifications : Replace the 4-chlorophenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
- Substituent screening : Test analogs with varying benzyl substituents (e.g., 2-fluorobenzyl vs. 4-methylbenzyl) to evaluate steric/electronic impacts on target binding .
- Biological assays : Use in vitro kinase inhibition assays (e.g., EGFR or CDK2) paired with molecular docking to correlate structural changes with IC₅₀ values .
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using crystal structures (PDB: 3K1) to identify key hydrogen bonds (e.g., oxadiazole N–O with Lys45) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to highlight nucleophilic/electrophilic regions influencing binding .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns to validate docking predictions .
Q. How should contradictory data regarding the biological activity of derivatives be analyzed and resolved?
- Statistical validation : Apply ANOVA to compare IC₅₀ values across multiple assays, addressing outliers via Grubbs’ test .
- Structural reassessment : Re-examine NMR/XRD data to confirm if impurities (e.g., unreacted hydrazones) skew activity results .
- Dose-response curves : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
Q. What strategies are employed to modify the thieno[2,3-d]pyrimidinone core to enhance pharmacological properties?
- Ring functionalization : Introduce sulfanyl groups at C2 (e.g., via Mitsunobu reaction) to improve solubility and metabolic stability .
- Bioisosteric replacement : Substitute the oxadiazole with 1,2,4-triazole to enhance π-π stacking interactions in hydrophobic pockets .
- Prodrug design : Acetylate the pyrimidinone oxygen to increase oral bioavailability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
